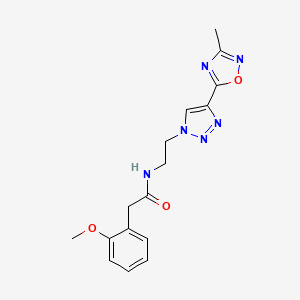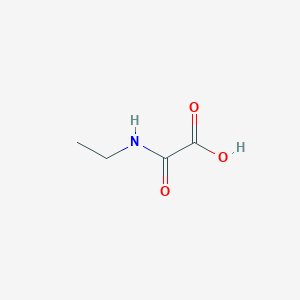![molecular formula C11H18ClN3O B2632024 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide CAS No. 1154233-50-7](/img/structure/B2632024.png)
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, a propyl chain, and a chloro-substituted propanamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that pyrazoline derivatives, which share a similar structure, have been reported to interact with their targets in a variety of ways . For instance, some pyrazoline derivatives have been found to inhibit the activity of enzymes such as acetylcholinesterase .
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been reported to influence various biochemical pathways . For example, some pyrazoline derivatives have been found to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage .
Result of Action
Related compounds, such as pyrazoline derivatives, have been reported to induce various biological effects . For instance, some pyrazoline derivatives have been found to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses. Additionally, it may interact with proteins involved in signal transduction pathways, thereby affecting cellular communication and response mechanisms.
Cellular Effects
The effects of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell death in cancerous cells or promote the survival of healthy cells. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses. These interactions are crucial for the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of enzyme activity or continuous modulation of gene expression.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)propanamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine under acidic conditions.
Alkylation: The 3,5-dimethylpyrazole is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Amidation: Finally, the alkylated product is reacted with 2-chloropropanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets, providing insights into their mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler analog without the propyl and chloro groups.
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)ethyl]ethanamide: A similar compound with a shorter alkyl chain.
3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: A related compound with a pyridine ring instead of the propanamide group.
Uniqueness
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the propanamide moiety enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-8-7-9(2)15(14-8)6-4-5-13-11(16)10(3)12/h7,10H,4-6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBXHPQYOJESIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)




![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
![4-acetyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2631956.png)


![3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2631959.png)


![4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2631963.png)
